

# Canagliflozin Demonstrates Potent In Vivo Anti-Proliferative Effects Across Multiple Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | Canagliflozin |           |  |  |  |  |
| Cat. No.:            | B606465       | Get Quote |  |  |  |  |

New research highlights the significant anti-tumor capabilities of the SGLT2 inhibitor, **canagliflozin**, in various preclinical cancer models. These in vivo studies provide compelling evidence of **canagliflozin**'s ability to suppress tumor growth, both as a standalone therapy and in combination with existing treatments like radiotherapy and chemotherapy. The drug primarily exerts its effects through the modulation of key metabolic and signaling pathways, including the inhibition of mitochondrial respiration and the activation of the AMPK pathway.

Recent in vivo studies have validated the anti-proliferative effects of **canagliflozin**, a drug primarily used for type 2 diabetes, in a range of cancers including prostate, hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and glioblastoma. These studies, utilizing xenograft and allograft mouse models, have consistently shown that oral administration of **canagliflozin** leads to a significant reduction in tumor growth and, in some cases, improved survival.

# Comparative Efficacy of Canagliflozin in Preclinical Models

In a prostate cancer xenograft model using PC3 cells, **canagliflozin** treatment resulted in a 45% inhibition of tumor growth at the study's endpoint.[1] When combined with radiotherapy, **canagliflozin** further amplified the tumor-suppressive effects.[1] Similarly, in a non-small cell lung cancer xenograft model, **canagliflozin** not only inhibited tumor proliferation and clonogenic survival but also augmented the efficacy of radiotherapy.[2][3] For hepatocellular carcinoma, continuous administration of **canagliflozin** was found to prevent the development







of tumors in a mouse model of diabetes and non-alcoholic steatohepatitis (NASH)-related hepatocarcinogenesis.[4] In glioblastoma, **canagliflozin** significantly suppressed tumor growth in transplanted mice.[5][6]

The following table summarizes the quantitative data from key in vivo studies, comparing the effects of **canagliflozin** with alternative or combination therapies.



| Cancer<br>Type                   | Animal<br>Model           | Cell Line             | Canagliflozi<br>n Dosage      | Comparator<br>/Combinatio<br>n | Key<br>Findings                                                                                                          |
|----------------------------------|---------------------------|-----------------------|-------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Prostate<br>Cancer               | Nude Mice                 | PC3                   | ~60<br>mg/kg/day in<br>diet   | Radiotherapy<br>(5 Gy)         | Canagliflozin alone inhibited tumor growth by 45%; Combination with radiotherapy showed amplified effects.[1]            |
| Prostate<br>Cancer               | NRG Mice                  | 22RV1                 | 45-70<br>mg/kg/day in<br>diet | Radiotherapy<br>(5 Gy)         | Canagliflozin delayed tumor endpoint from 18 to 30 days; Combination with radiotherapy extended endpoint to ~50 days.[1] |
| Hepatocellula<br>r Carcinoma     | STAM Mice                 | -                     | 30 mg/kg/day                  | Vehicle                        | Significantly fewer hepatic tumors in the continuous canagliflozin group.[4]                                             |
| Non-Small<br>Cell Lung<br>Cancer | BALB/c Nude<br>& NRG Mice | A549, H1299,<br>H1975 | Not specified                 | Radiotherapy                   | Canagliflozin<br>inhibited<br>xenograft                                                                                  |



|                              |                          |       |                                    |                     | growth and augmented the efficacy of radiotherapy.                                               |
|------------------------------|--------------------------|-------|------------------------------------|---------------------|--------------------------------------------------------------------------------------------------|
| Glioblastoma                 | Allograft<br>Mouse Model | GL261 | 100 mg/kg<br>orally for 10<br>days | Vehicle             | Canagliflozin group showed significant suppression of tumor growth.[6]                           |
| Hepatocellula<br>r Carcinoma | Xenograft<br>Mouse Model | Huh7  | 20 μM (in<br>vitro)                | Sorafenib (5<br>μΜ) | Combination of canagliflozin and sorafenib effectively inhibited HCC xenograft tumor growth. [7] |

## **Mechanisms of Anti-Proliferative Action**

The anti-tumor effects of **canagliflozin** are attributed to several interconnected mechanisms, primarily centered around cellular metabolism and signaling. A key mechanism is the inhibition of mitochondrial complex-I supported respiration, which leads to reduced ATP production and activation of AMP-activated protein kinase (AMPK).[8][9] AMPK activation, in turn, inhibits the mTOR pathway, a critical regulator of cell growth and survival.[10] This cascade ultimately leads to the suppression of hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ), a key transcription factor involved in tumor metabolism and survival.[2]

Furthermore, **canagliflozin** has been shown to induce cell cycle arrest, particularly at the G2/M phase in HCC cells, and promote apoptosis through the activation of caspase-3.[4][11] In some



cancers, the anti-proliferative effects are also linked to the inhibition of glucose uptake through SGLT2, which is expressed in certain tumor types.[4][5]



Click to download full resolution via product page

Caption: Canagliflozin's anti-proliferative signaling pathway.

## **Experimental Protocols**

The in vivo validation of **canagliflozin**'s anti-proliferative effects has been conducted using established experimental protocols. A general workflow is outlined below.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies.



#### Detailed Methodologies:

- Animal Models: Studies have utilized various immunodeficient mouse strains to host human cancer cell lines (xenografts) or immunocompetent mice for syngeneic tumors (allografts).
   Commonly used strains include nude mice (lacking T-lymphocytes) and NRG mice (lacking T- and B-lymphocytes).[1] For specific cancer models like NASH-related HCC, STAM mice are used.[4]
- Cell Lines: A variety of human cancer cell lines have been used, including PC3 and 22RV1 (prostate), HepG2 (hepatocellular carcinoma), A549, H1299, and H1975 (non-small cell lung cancer), and U251MG and U87MG (glioblastoma).[1][2][4][5]
- Canagliflozin Administration: Canagliflozin is typically administered orally, either mixed in the chow diet at concentrations calculated to achieve a specific mg/kg/day dose, or via oral gavage.[1][6] Dosages in the reported studies range from 30 mg/kg/day to 100 mg/kg/day.[1] [4][6]
- Comparator Treatments: When used in combination studies, **canagliflozin** has been compared with or added to standard treatments. For instance, radiotherapy has been delivered using targeted X-ray beams at doses like 5 Gy.[1] Chemotherapeutic agents such as sorafenib have also been used in combination.[7]
- Tumor Growth Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating the volume. At the end of the study, tumors are often excised and weighed.[1] Survival is also a key endpoint, often visualized using Kaplan-Meier curves.[1]
- Molecular Analysis: To elucidate the mechanisms of action, tumors are subjected to further analysis, including immunohistochemistry (IHC) for protein expression and localization,
   Western blotting for protein quantification, and RNA sequencing to analyze gene expression changes.[1][2]

In conclusion, the in vivo validation of **canagliflozin**'s anti-proliferative effects provides a strong rationale for its further investigation as a potential anti-cancer agent. Its ability to target fundamental metabolic pathways in cancer cells, both alone and in combination with existing



therapies, opens up new avenues for cancer treatment strategies. Further clinical studies are warranted to translate these promising preclinical findings into benefits for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin mediates tumor suppression alone and in combination with radiotherapy in non-small cell lung cancer (NSCLC) through inhibition of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin mediates tumor suppression alone and in combination with radiotherapy in non-small cell lung cancer (NSCLC) through inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SGLT2 Inhibitor Canagliflozin Prevents Carcinogenesis in a Mouse Model of Diabetes and Non-Alcoholic Steatohepatitis-Related Hepatocarcinogenesis: Association with SGLT2 Expression in Hepatocellular Carcinoma [mdpi.com]
- 5. Canagliflozin Inhibits Glioblastoma Growth and Proliferation by Activating AMPK PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin Inhibits Glioblastoma Growth and Proliferation by Activating AMPK PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the anticancer potential of SGLT-2 inhibitors: mechanisms and prospects in clinical oncology—a narrative review PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Canagliflozin Demonstrates Potent In Vivo Anti-Proliferative Effects Across Multiple Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606465#validation-of-canagliflozin-s-antiproliferative-effects-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com